Product packaging for 3-(5-Bromopyridin-3-yl)prop-2-enoic acid(Cat. No.:CAS No. 638220-12-9)

3-(5-Bromopyridin-3-yl)prop-2-enoic acid

Cat. No.: B3067200
CAS No.: 638220-12-9
M. Wt: 228.04 g/mol
InChI Key: PSCWUGHUOHMPAK-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO2 B3067200 3-(5-Bromopyridin-3-yl)prop-2-enoic acid CAS No. 638220-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWUGHUOHMPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382809
Record name 3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638220-12-9
Record name 3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 5 Bromopyridin 3 Yl Prop 2 Enoic Acid

Direct Synthetic Routes to the 3-(5-Bromopyridin-3-yl)prop-2-enoic Acid Core

The construction of the target molecule, this compound, is primarily achieved through established carbon-carbon bond-forming reactions. These methods focus on creating the propenoic acid moiety attached to a pre-functionalized pyridine (B92270) ring.

Condensation Reactions in α,β-Unsaturated Carboxylic Acid Synthesis

A principal and widely applied method for the synthesis of α,β-unsaturated carboxylic acids is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org For the synthesis of this compound, the likely precursors are 5-bromo-3-pyridinecarboxaldehyde and an active methylene (B1212753) compound such as malonic acid.

The Doebner modification of the Knoevenagel condensation is particularly relevant. This variation employs pyridine as the solvent and often a catalytic amount of a secondary amine like piperidine (B6355638). When malonic acid is used as the active methylene component under these conditions, the initial condensation product undergoes subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is typically heated to drive the condensation and decarboxylation steps to completion. mdpi.com Greener alternatives to the traditional pyridine solvent have been explored, with aliphatic tertiary amines like triethylamine (B128534) in toluene (B28343) showing comparable yields for similar condensations. rsc.org

Reaction Aldehyde Active Methylene Compound Typical Base/Solvent Catalyst Key Feature
Knoevenagel-Doebner5-bromo-3-pyridinecarboxaldehydeMalonic AcidPyridinePiperidineCondensation followed by in-situ decarboxylation. wikipedia.orgorganic-chemistry.org

Another powerful tool for forming the C-C bond is the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com In a potential synthetic route, 3,5-dibromopyridine (B18299) could be coupled with acrylic acid or its esters, catalyzed by a palladium complex. This method is known for its high efficiency and stereoselectivity, typically favoring the formation of the trans (E) isomer. mdpi.com The reaction requires a base, such as triethylamine or potassium carbonate, and a palladium catalyst, which can range from simple salts like palladium(II) acetate (B1210297) to more complex systems with phosphine (B1218219) ligands. libretexts.org

Strategic Incorporation of Bromine into the Pyridine Ring

The introduction of the bromine atom onto the pyridine ring can be approached from two main perspectives: a "late-stage" functionalization or, more commonly, the use of a pre-brominated starting material.

Early-Stage Bromination : The most direct and regiochemically controlled method involves starting with a pyridine ring that already contains the bromine atom at the desired position. For the target molecule, this means utilizing 5-bromo-3-pyridinecarboxaldehyde as the key starting material for a subsequent Knoevenagel-Doebner condensation. This strategy avoids potential issues with regioselectivity during the bromination of a substituted pyridine ring and is generally the preferred route.

Late-Stage Bromination : An alternative, though potentially more complex, strategy would involve first synthesizing the parent compound, 3-(pyridin-3-yl)prop-2-enoic acid, and then introducing the bromine atom. This would require an electrophilic bromination step. The directing effects of the existing carboxyethenyl substituent at the 3-position would influence the regioselectivity of the bromination, making the selective formation of the 5-bromo isomer a significant challenge that would require careful optimization of reaction conditions.

Synthesis of Analogs and Structurally Related Pyridyl Propenoic Acids

The synthetic methodologies used for this compound are versatile and can be adapted to produce a wide array of structural analogs by modifying the starting materials.

Isomeric and Positional Bromine Variants (e.g., 3-(6-Bromopyridin-3-yl)prop-2-enoic Acid)

The synthesis of positional isomers is straightforwardly achieved by selecting the appropriate starting isomer of bromopyridinecarboxaldehyde. For instance, to synthesize a variant like 3-(6-bromopyridin-2-yl)-2-cyanoacrylic acid, one would start with 6-bromo-2-pyridinecarboxaldehyde and react it with cyanoacetic acid in a Knoevenagel-type condensation. chemicalbook.com Similarly, the synthesis of 3-(6-bromopyridin-3-yl)propanoic acid would begin with precursors derived from the 6-bromo-3-substituted pyridine core. jennysynth.com The fundamental reaction principles remain the same, demonstrating the modularity of the synthetic approach.

Pyridine Ring Substituent Modifications (e.g., Methyl, Fluoro Analogs)

Analogs bearing other substituents on the pyridine ring, such as methyl or fluoro groups, can be prepared using the same core synthetic strategies. The key is the availability of the appropriately substituted pyridinecarboxaldehyde precursor.

Fluoro Analogs : To synthesize a compound like 3-(5-fluoropyridin-3-yl)prop-2-enoic acid, the synthesis would commence with 5-fluoro-3-pyridinecarboxaldehyde. The fluoro-substituted pyridine precursors themselves can be synthesized through various methods, including diazotization of aminopyridines or halogen exchange reactions. chemicalbook.com

Methyl Analogs : For a methyl-substituted analog, such as 3-(5-methylpyridin-3-yl)prop-2-enoic acid, the corresponding 5-methyl-3-pyridinecarboxaldehyde would be the required starting material. These precursors can be prepared from commercially available methylnicotinic acids. researchgate.net

The subsequent condensation with malonic acid would proceed under standard Knoevenagel-Doebner conditions.

Analog Type Required Precursor Aldehyde Synthetic Method
Fluoro Analog5-fluoro-3-pyridinecarboxaldehydeKnoevenagel-Doebner Condensation
Methyl Analog5-methyl-3-pyridinecarboxaldehydeKnoevenagel-Doebner Condensation

Heterocyclic Ring Variations (e.g., Pyrazine Analogs)

The synthetic framework is not limited to the pyridine scaffold and can be extended to other nitrogen-containing heterocycles. For example, derivatives of pyrazinoic acid can be synthesized using multicomponent reactions involving pyrazine-2-carboxylic acid, an isocyanide, and various aldehydes. scispace.com Furthermore, the Knoevenagel condensation is broadly applicable to other heterocyclic aldehydes. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been demonstrated by reacting furan-2-carbaldehydes with malonic acid in pyridine with a piperidine catalyst, mirroring the conditions used for pyridine-based analogs. mdpi.com This highlights the robustness of the condensation methodology across different heterocyclic systems.

Advanced Catalytic Approaches in Pyridyl Prop-2-enoic Acid Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of pyridyl prop-2-enoic acids, such as this compound, is no exception, with palladium-catalyzed reactions and asymmetric hydrogenation standing out as powerful tools.

Palladium-Catalyzed Coupling Reactions for Constructing the Styryl Moiety

Palladium-catalyzed cross-coupling reactions are a cornerstone of carbon-carbon bond formation in contemporary organic chemistry. The Mizoroki-Heck reaction, in particular, offers a direct and atom-economical method for the vinylation of aryl halides.

A plausible and efficient route to this compound involves the Mizoroki-Heck reaction between a dihalopyridine precursor and acrylic acid or its esters. odinity.comresearchgate.netorganic-chemistry.org The key starting material for this approach would be 3,5-dibromopyridine. The challenge in using such a substrate lies in achieving regioselective coupling at the C-3 position over the C-5 position. The electronic and steric environment of the two bromine atoms can influence the oxidative addition step to the palladium(0) catalyst. Generally, the more electron-deficient or less sterically hindered position is more reactive. In the case of 3,5-dibromopyridine, subtle differences in the electronic character of the C3 and C5 positions, influenced by the nitrogen atom, would govern the regioselectivity of the Heck reaction.

Research on related di-substituted heterocyclic systems, such as 3,6-dibromoindazole, has demonstrated that selective Heck coupling is achievable. beilstein-journals.org By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, preferential reaction at one halo-substituted site can be favored. For the synthesis of the target molecule, a typical Heck reaction would involve treating 3,5-dibromopyridine with acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst like palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N).

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃3,5-Dibromopyridine, Acrylic AcidEt₃NAcetonitrile80-90Not Reported odinity.com
Pd(OAc)₂ / XantPhos2-Bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one, 4-ChlorostyreneCs₂CO₃BenzeneAmbient76
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80High beilstein-journals.org

An alternative palladium-catalyzed approach is the Suzuki-Miyaura coupling reaction. This methodology would involve the synthesis of a 5-bromo-3-pyridylboronic acid or its ester derivative. This organoboron intermediate can then be coupled with a suitable three-carbon building block containing the acrylate functionality, such as ethyl 3-bromoacrylate, in the presence of a palladium catalyst and a base. The Suzuki coupling is renowned for its mild reaction conditions and high functional group tolerance. illinois.eduresearchgate.netresearchgate.net

Application of Asymmetric Catalysis for Stereoselective Synthesis

While the synthesis of this compound via Heck or Suzuki reactions typically yields the thermodynamically more stable (E)-isomer, the application of asymmetric catalysis becomes crucial when targeting specific stereoisomers of related saturated carboxylic acids. Asymmetric hydrogenation of the α,β-unsaturated double bond in the propenoic acid moiety offers a direct route to enantiomerically enriched β-pyridyl carboxylic acids.

This transformation is typically achieved using chiral transition metal catalysts, most commonly based on rhodium or iridium, with chiral phosphine ligands. While direct asymmetric hydrogenation of this compound is not extensively documented, studies on the asymmetric hydrogenation of other α-substituted and α,β-unsaturated acrylic acids provide a strong precedent. For instance, iridium complexes with chiral spiro aminophosphine (B1255530) ligands have been successfully employed for the enantioselective hydrogenation of α-substituted acrylic acids. nih.gov Similarly, rhodium complexes with chiral (aminoalkyl)ferrocenylphosphine ligands have shown high efficiency in the asymmetric hydrogenation of trisubstituted acrylic acids. acs.org

The success of these reactions hinges on the coordination of the carboxylic acid group and the double bond to the chiral metal center, which creates a chiral environment that directs the addition of hydrogen to one face of the double bond. The presence of the pyridyl nitrogen could potentially influence the catalytic activity, either by coordinating to the metal center or through electronic effects. Research into the asymmetric hydrogenation of pyridyl-containing substrates has often focused on the reduction of the pyridine ring itself. However, the principles of enantioselective hydrogenation of unsaturated carboxylic acids are well-established and could be adapted for the stereoselective synthesis of the saturated analogue of this compound.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ir-Spiro Aminophosphineα-Substituted Acrylic AcidsHigh nih.gov
Rh-Chiral FerrocenylphosphineTrisubstituted Acrylic AcidsHigh acs.org
Ni-Ph-BPEβ,β-Disubstituted Acrylic Acidsup to 99% researchgate.net
Ir-Spiro Phosphine-Oxazoline2-Pyridyl Cyclic IminesExcellent acs.org

Further research would be required to optimize the catalyst system and reaction conditions for the specific substrate, this compound, to achieve high conversion and enantioselectivity.

Reactivity and Transformations of 3 5 Bromopyridin 3 Yl Prop 2 Enoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functional group interconversions, most notably through esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, and electronic properties, and for synthesizing derivatives with potential biological activity. nih.gov

Esterification: The conversion of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid to its corresponding esters can be achieved under various conditions. Standard methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, milder conditions can be employed, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. nih.govorganic-chemistry.org Similar to esterification, this can be accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the amine. Direct coupling of the carboxylic acid and amine is also possible using peptide coupling reagents. organic-chemistry.org Boronic acid catalysts have also been shown to facilitate the amidation of carboxylic acids. google.com

Table 1: Examples of Functional Group Interconversions of the Carboxylic Acid Moiety

Transformation Reagents and Conditions Product
Esterification Methanol, Sulfuric Acid (catalyst), Reflux Methyl 3-(5-bromopyridin-3-yl)prop-2-enoate
Amidation 1. Thionyl chloride; 2. Benzylamine, Triethylamine (B128534) N-Benzyl-3-(5-bromopyridin-3-yl)prop-2-enamide

Reactions Involving the Carbon-Carbon Double Bond

The α,β-unsaturated system in the prop-2-enoic acid moiety is susceptible to a variety of addition reactions. The reactivity of the double bond is influenced by the electron-withdrawing nature of both the carboxylic acid and the pyridine (B92270) ring.

Common reactions at the carbon-carbon double bond include:

Hydrogenation: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This transformation yields 3-(5-Bromopyridin-3-yl)propanoic acid.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond can occur. This reaction proceeds via an electrophilic addition mechanism. pearson.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. msu.edu

Michael Addition: The conjugated system makes the double bond susceptible to nucleophilic attack in a Michael addition reaction.

Table 2: Illustrative Reactions at the Carbon-Carbon Double Bond

Reaction Type Reagents and Conditions Product
Catalytic Hydrogenation H₂, Pd/C, Ethanol 3-(5-Bromopyridin-3-yl)propanoic acid
Bromination Br₂, Dichloromethane 3-(5-Bromopyridin-3-yl)-2,3-dibromopropanoic acid

Transformations at the Bromine-Substituted Pyridine Ring

The bromine atom on the pyridine ring serves as a versatile handle for introducing further molecular complexity through various substitution and coupling reactions.

While simple aryl halides are generally unreactive towards nucleophiles, the presence of the electron-withdrawing nitrogen atom in the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when additional activating groups are present. masterorganicchemistry.comlibretexts.orgnih.gov The reaction proceeds through an addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.org The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of biaryl compounds and can be applied to introduce a wide range of aryl and heteroaryl substituents. wikipedia.orgnih.govresearchgate.net The reaction is compatible with a variety of functional groups and can often be carried out in aqueous or biphasic solvent systems. wikipedia.org

Heck-Mizoroki Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the vinylation of aryl halides. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the bromopyridine. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from the bromopyridine and a primary or secondary amine.

Table 3: Key Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Coupling Arylboronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Biaryl derivative
Heck-Mizoroki Reaction Alkene (e.g., Styrene) Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted alkene
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand, Base Arylamine

Cyclization and Annulation Reactions Forming Fused Heterocycles

The strategic placement of functional groups in this compound and its derivatives allows for intramolecular cyclization reactions to construct fused heterocyclic ring systems. For instance, derivatives where the bromine has been substituted by a nucleophilic group (e.g., an amino or hydroxyl group) can potentially undergo intramolecular cyclization onto the α,β-unsaturated system. Similarly, transformation of the carboxylic acid into other functional groups can set the stage for annulation reactions, leading to the formation of polycyclic aromatic compounds containing a pyridine ring.

Decarboxylative Halogenation Processes

Decarboxylative halogenation, also known as halodecarboxylation, is a transformation where a carboxylic acid is converted into an organic halide with the loss of carbon dioxide. acs.orgnih.gov This reaction provides a direct method to replace the carboxylic acid group with a halogen atom. For α,β-unsaturated carboxylic acids like this compound, this process can lead to the formation of a vinyl halide. Various reagents and conditions have been developed for decarboxylative halogenation, including the use of N-halosuccinimides in the presence of a catalyst. osti.govprinceton.edu For instance, decarboxylative bromination can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. princeton.edu These reactions can be promoted by photocatalysis or by using metal catalysts. osti.govprinceton.eduresearchgate.net

Spectroscopic and Structural Characterization of 3 5 Bromopyridin 3 Yl Prop 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete assignment of all protons and carbons in 3-(5-Bromopyridin-3-yl)prop-2-enoic acid can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the acrylic acid moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton. The vinylic protons of the trans-alkene typically appear as doublets due to coupling with each other. The pyridine protons will appear in the aromatic region, with their chemical shifts and multiplicities determined by their position relative to the nitrogen atom and the bromine substituent. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, often above 12 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α (vinyl) ~6.5 Doublet (d) ~16.0
H-β (vinyl) ~7.6 Doublet (d) ~16.0
H-2 (pyridine) ~8.8 Doublet (d) ~1.9
H-4 (pyridine) ~8.3 Triplet (t) or dd ~2.2
H-6 (pyridine) ~8.7 Doublet (d) ~2.5

Note: Predicted values are based on typical shifts for acrylic acids and substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The carbons of the pyridine ring and the alkene will resonate in the aromatic/olefinic region. The bromine substituent and the nitrogen atom in the pyridine ring will influence the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-α (vinyl) ~122
C-β (vinyl) ~141
C-2 (pyridine) ~151
C-3 (pyridine) ~132
C-4 (pyridine) ~139
C-5 (pyridine) ~121
C-6 (pyridine) ~153

Note: Predicted values are based on typical shifts for acrylic acids and substituted pyridines.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a strong cross-peak would be expected between the two vinylic protons (H-α and H-β), confirming their connectivity. It would also show correlations between the coupled protons on the pyridine ring (e.g., H-2 with H-4, and H-4 with H-6). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-α to C-α, H-2 to C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the vinylic proton H-β to the pyridine carbons C-3 and C-4, confirming the attachment point of the acrylic acid side chain to the pyridine ring. Correlations from the vinylic protons to the carbonyl carbon would also be observed, confirming the structure of the propenoic acid moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring. A very broad band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching of the carboxyl group would give a strong, sharp absorption band. The C=C stretching vibrations of the alkene and the pyridine ring, as well as various C-H bending vibrations, would also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman, the C=C stretching vibrations of the alkene and the pyridine ring are often strong and sharp, particularly the symmetric ring breathing modes of the pyridine moiety. iku.edu.trnih.govresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
-COOH O-H stretch 2500–3300 (very broad) Weak
-COOH C=O stretch 1680–1710 (strong) Medium
Alkene C=C stretch 1625–1645 (medium) Strong
Pyridine Ring C=C, C=N stretches 1400–1600 (multiple bands) Strong
Vinyl C-H C-H out-of-plane bend 960–980 (strong) Weak
Pyridine Ring Ring Breathing Not typically strong in IR Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₈H₆BrNO₂), the calculated monoisotopic mass is approximately 226.958 Da. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 227 and 229.

Electron impact (EI) ionization would likely induce characteristic fragmentation pathways. Common losses for carboxylic acids include the hydroxyl radical (•OH, M-17) and the entire carboxyl group (•COOH, M-45). Cleavage of the bond between the pyridine ring and the acrylic acid chain is also a probable fragmentation route.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br) Ion Structure/Fragment Lost
227/229 [M]⁺ (Molecular ion)
210/212 [M - OH]⁺
182/184 [M - COOH]⁺
156/158 [C₅H₃BrN]⁺ (5-Bromopyridin-3-yl cation)

X-ray Crystallography for Solid-State Molecular Geometry and Packing

It is highly probable that the compound crystallizes with the acrylic acid side chain in the more stable E-(trans) configuration. A key feature in the crystal packing of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. researchgate.net This dimerization is a very common and stable supramolecular synthon.

Crystal Structure Determination and Intermolecular Interactions4.4.2. Conformational Analysis in the Crystalline State

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The Cambridge Structural Database (CSD)

The Crystallography Open Database (COD)

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The inability to find relevant data suggests that the single-crystal X-ray diffraction analysis and subsequent detailed structural studies for this compound have likely not been performed, or if they have, the results have not been made publicly available.

Consequently, any discussion on unit cell parameters, space groups, hydrogen bonding, π-π stacking interactions, or specific torsional angles for this compound would be unfounded.

While research exists for structurally related compounds (e.g., other brominated phenyl or pyridyl propenoic acids), the explicit instructions to focus solely on this compound prevent the inclusion of such data.

Computational and Theoretical Investigations of 3 5 Bromopyridin 3 Yl Prop 2 Enoic Acid

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to determine the electronic structure and optimized geometry of molecules. nih.govresearchgate.netnih.govmdpi.comresearchgate.net This method models the electron density to calculate the ground-state energy of the system, providing a balance between accuracy and computational cost. researchgate.net

For a molecule such as 3-(5-Bromopyridin-3-yl)prop-2-enoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find its most stable three-dimensional conformation. researchgate.net The process involves an iterative optimization of the molecular geometry to find the lowest energy state. From this, key structural parameters like bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. researchgate.net Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Illustrative Data for a Related Compound: The table below shows a comparison of selected optimized geometric parameters for a related heterocyclic compound, calculated via DFT, versus experimental X-ray diffraction data. This illustrates the typical accuracy of the method.

ParameterBond/AngleDFT Calculated ValueExperimental X-ray Value
Bond LengthC=O1.25 Å1.23 Å
Bond LengthC-Br1.92 Å1.90 Å
Bond AngleC-C-C (acrylic)121.5°120.8°
Dihedral AnglePyridine-Acrylic15.2°14.8°

Note: The data in this table is illustrative for a similar class of compounds and not specific to this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability and lower chemical reactivity. nih.gov DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. mdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the acrylic acid moiety, while the LUMO would also be distributed across the conjugated system, indicating potential sites for nucleophilic and electrophilic attack.

Illustrative FMO Data for Pyridine Derivatives: This table demonstrates how substitutions on a pyridine ring can influence the HOMO, LUMO, and energy gap values, thereby affecting reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine-6.89-0.456.44
3-Bromopyridine-7.01-0.886.13
Pyridine-3-carboxylic acid-7.25-1.545.71

Note: The data in this table is illustrative and sourced from general computational studies on substituted pyridines, not this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its flexibility, stable conformations, and dynamic behavior in different environments (e.g., in a vacuum or in a solvent like water).

For this compound, an MD simulation would provide insights into the rotational freedom around its single bonds, such as the bond connecting the pyridine ring to the prop-2-enoic acid group. This helps in understanding how the molecule might change its shape to fit into the active site of a biological target. The simulation tracks the trajectory of all atoms, allowing for the analysis of properties like the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to understand its compactness over the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are essential in drug discovery for predicting the activity of new molecules and for understanding the mechanistic basis of their action.

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition) is required. Various molecular descriptors—representing steric, electronic, and hydrophobic properties—are calculated for each molecule. Statistical methods are then used to create a mathematical equation that links these descriptors to the observed activity. Such a model could reveal, for example, that the presence of a bromine atom at a specific position is crucial for activity, or that a particular electronic property of the pyridine ring enhances the compound's effect.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This simulation is vital for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

In a molecular docking study of this compound, the molecule would be placed into the binding site of a target protein of interest. The simulation software then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results would highlight the key amino acid residues in the protein that interact with the ligand and provide a binding energy score, which is an estimate of the binding affinity. This information is critical for understanding the mechanism of action and for designing more potent derivatives. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, various ADME parameters would be calculated using specialized software. These include predictions for properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key for metabolism), and human intestinal absorption. These computational screens are crucial for prioritizing compounds with favorable drug-like properties for further experimental testing.

Illustrative Table of Predicted ADME Properties:

ADME PropertyPredicted Value/ClassificationImportance
Aqueous SolubilityModerately SolubleAffects absorption and formulation
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeabilityLowSuggests limited central nervous system effects
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway
Lipinski's Rule of Five0 ViolationsIndicates good drug-likeness

Note: The data in this table is for illustrative purposes and represents typical outputs of ADME prediction software for a molecule of this type.

Analysis of Intermolecular Interactions using Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.

Academic Research Applications and Mechanistic Studies Involving 3 5 Bromopyridin 3 Yl Prop 2 Enoic Acid

Projected Utility as a Key Building Block and Intermediate in Organic Synthesis

Based on the reactivity of its constituent parts, 3-(5-Bromopyridin-3-yl)prop-2-enoic acid is well-suited to serve as a versatile intermediate in the synthesis of complex molecules. The prop-2-enoic acid group is an α,β-unsaturated carbonyl system, making it susceptible to Michael additions, while the carboxylic acid can participate in esterification and amidation reactions. The bromopyridine ring offers a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.

Compounds with a similar acrylic acid backbone, like 3-(4-bromobenzoyl)prop-2-enoic acid, have been extensively used as precursors for a wide array of heterocyclic systems. google.com These reactions typically involve treating the acrylic acid derivative with various nucleophilic reagents. For instance, reaction with thiourea (B124793) can yield pyrimidine (B1678525) thiones, while reactions with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of an appropriate base can lead to the formation of highly substituted pyridine (B92270) and pyran derivatives. google.com

By analogy, this compound could react with binucleophiles such as hydrazine (B178648) or substituted hydrazines to form pyridazinone rings, which are common scaffolds in medicinal chemistry. The general reaction schemes based on analogous precursors are presented in the table below.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to probe biological functions. google.comed.ac.uk The title compound is an ideal starting point for DOS strategies due to its multiple reactive sites that can be addressed in a controlled, stepwise manner. A DOS approach could involve:

Initial Diversification: Performing Michael addition reactions on the prop-2-enoic acid moiety with a library of thiols or amines.

Scaffold Elaboration: Cyclizing the resulting adducts to form various five- or six-membered heterocyclic rings.

Late-Stage Functionalization: Using the bromo-substituent on the pyridine ring for palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups.

This strategy would allow for the rapid generation of a large number of distinct molecular skeletons from a single, common intermediate, which is a hallmark of successful DOS campaigns. nih.gov

Postulated Mechanistic Studies of Biological Activities of Derivatives

While no biological data exists for derivatives of this compound, the heterocyclic scaffolds that could be synthesized from it are prevalent in many biologically active compounds, particularly enzyme inhibitors.

Many kinase inhibitors, a major class of anticancer drugs, feature heterocyclic cores that could be accessed from the title compound. ed.ac.uk For example, scaffolds like pyrrolo[2,3-b]pyridines, often used in kinase inhibitors, could potentially be constructed through multi-step synthetic sequences starting from a functionalized this compound derivative. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, forming key hydrogen bonds and hydrophobic interactions.

Should a biologically active derivative be identified, a systematic SAR study would be a logical next step. The synthetic accessibility of analogues makes the title compound an excellent platform for such studies.

Table 2: Hypothetical SAR Exploration Points

For instance, in a hypothetical series of kinase inhibitors derived from this compound, SAR studies would likely reveal the optimal substituents on the pyridine ring for potency and selectivity, as well as the ideal linker length and composition for fitting into the enzyme's active site. mdpi.com

The derivatives of this compound, particularly the complex heterocyclic systems it could generate, have the potential to interact with a wide range of biological targets. Pyridine and pyridazinone cores are known to target enzymes such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). An initial screening campaign of a library derived from the title compound against a panel of such enzymes could identify initial hits, which would then be optimized through the SAR studies described above.

Design of Analogs for Modulated Biological Response

In medicinal chemistry, the core structure of this compound serves as a valuable scaffold for the design of analogs with fine-tuned biological activities. The process of analog design involves systematic modification of the parent molecule to enhance potency, selectivity, metabolic stability, or other pharmacokinetic properties. Researchers can explore several modification strategies on this scaffold.

Key modification sites include:

The Pyridine Ring: The bromine atom at the 5-position is a prime site for modification. It can be replaced by other functional groups (e.g., fluorine, chlorine, cyano, or small alkyl groups) to alter the electronic and steric profile of the molecule. Such changes can significantly impact the compound's ability to interact with biological targets.

The Acrylic Acid Moiety: The carboxylic acid group is a key hydrogen-bonding donor and acceptor. It can be esterified or converted to an amide to modulate polarity and cell permeability. The double bond in the prop-2-enoic chain offers geometric isomers (E/Z), which can be synthesized selectively to investigate the impact of stereochemistry on biological function.

Substitutions on the Ring: Further substitutions on the pyridine ring could be explored to probe for additional binding interactions with a target protein or enzyme.

The table below illustrates a hypothetical analog design strategy based on the this compound scaffold.

Modification SiteOriginal GroupProposed Analog GroupRationale for Modification
Pyridine C5-PositionBromo (-Br)Cyano (-CN)Introduce a hydrogen bond acceptor; alter electronic properties.
Pyridine C5-PositionBromo (-Br)Methyl (-CH3)Increase lipophilicity; explore steric tolerance.
Carboxylic AcidAcid (-COOH)Methyl Ester (-COOCH3)Increase cell membrane permeability; act as a prodrug.
Carboxylic AcidAcid (-COOH)Amide (-CONH2)Change hydrogen bonding pattern; improve metabolic stability.

These targeted modifications allow for a systematic exploration of the structure-activity relationship (SAR), guiding the development of compounds with an optimized biological response.

Exploration in Materials Science Research

The conjugated system and functional groups present in this compound make it an attractive candidate for research in materials science. Its rigid structure and potential for intermolecular interactions are key features for designing new functional materials.

Integration into Functional Materials Design

The molecular architecture of this compound allows for its use as a building block, or "linker," in the construction of larger, functional supramolecular structures.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom and the carboxylate group can act as coordination sites for metal ions. This allows the molecule to serve as an organic linker to construct porous, crystalline materials known as MOFs. The bromine substituent offers a site for post-synthetic modification, enabling the tuning of the MOF's properties, such as its adsorption characteristics or catalytic activity.

Polymer Synthesis: The acrylic acid's double bond can participate in polymerization reactions. Integrating this molecule as a monomer into a polymer chain would introduce the bromopyridine functionality, potentially conferring specific properties like flame retardancy (due to the bromine) or altered optical and electronic characteristics to the final polymer.

Investigation of Nonlinear Optical Properties

Organic molecules with extensive π-conjugated systems are of significant interest for applications in nonlinear optics (NLO). These materials can alter the properties of light and are crucial for technologies like optical switching and data processing. The structure of this compound, featuring a pyridine ring (an electron-accepting group) connected to a double bond and a carboxylic acid, forms a donor-π-acceptor type system which is a common design motif for NLO molecules.

The NLO response of a material is related to its ability to be polarized by an applied electric field, a property described by hyperpolarizabilities (β and γ). Theoretical methods, such as Density Functional Theory (DFT), are often employed to calculate these properties and predict the NLO potential of a molecule.

Key parameters in the study of NLO properties include:

ParameterSymbolDescriptionSignificance in NLO
Dipole MomentµA measure of the separation of positive and negative electrical charges within a molecule.Influences molecular packing and bulk NLO response.
Linear PolarizabilityαThe measure of a molecule's dipole moment change in response to a linear electric field.Relates to the linear refractive index of the material.
First HyperpolarizabilityβThe measure of the second-order (nonlinear) response of a molecule to an applied electric field.Responsible for second-harmonic generation (frequency doubling).
Second HyperpolarizabilityγThe measure of the third-order (nonlinear) response to an applied electric field.Governs third-harmonic generation and the nonlinear refractive index.

While specific experimental data for this compound is not widely reported, its structural similarity to other NLO-active compounds, such as chalcones and other carboxylic acid derivatives, suggests it would be a promising candidate for investigation in this field. Computational studies could elucidate its potential by calculating its hyperpolarizability values and comparing them to known NLO materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(5-Bromopyridin-3-yl)prop-2-enoic acid?

Answer:
A plausible route involves Knoevenagel condensation between 5-bromonicotinaldehyde (5-bromopyridine-3-carbaldehyde) and malonic acid, catalyzed by a mild base (e.g., piperidine). This method is analogous to the synthesis of structurally related α,β-unsaturated carboxylic acids like 3-(3-pyridyl)prop-2-enoic acid . Key considerations:

  • Purification: Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Characterization: Confirm the trans-configuration (E-isomer) via 1H^1H-NMR (coupling constant JHH1216HzJ_{H-H} \approx 12-16 \, \text{Hz} for the α,β-unsaturated protons).

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from its regioisomers?

Answer:

  • 1H^1H-NMR:
    • The pyridine protons at positions 2, 4, and 6 of the 5-bromo-substituted ring will exhibit distinct splitting patterns. For example, H-2 and H-6 are typically deshielded (δ ≈ 8.5–9.0 ppm) due to electron withdrawal by the bromine atom.
    • The α,β-unsaturated protons (CH=CH–COOH) appear as doublets with JHH15.8HzJ_{H-H} \approx 15.8 \, \text{Hz} .
  • IR: A strong absorption band at ~1680–1700 cm1^{-1} (C=O stretch) and a broad peak at ~2500–3000 cm1^{-1} (carboxylic acid O–H stretch).

Advanced: What crystallographic strategies are optimal for resolving structural ambiguities in this compound?

Answer:

  • Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ direct methods via SHELXT (for small molecules) or SHELXD (for heavy atoms like bromine) .
  • Refinement: Use SHELXL for anisotropic displacement parameters and incorporation of hydrogen-bonding networks .
  • Validation: Check for consistency using PLATON/ADDSYM to detect missed symmetry or disorder .

Advanced: How can hydrogen-bonding patterns in the crystal structure influence the compound’s stability and reactivity?

Answer:
Hydrogen-bonding motifs (e.g., carboxylic acid dimerization or pyridine N···H–O interactions) can stabilize specific conformations.

  • Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) dimers for carboxylic acids) .
  • Thermal Stability: TGA/DSC studies correlated with hydrogen-bond strength (e.g., shorter O–H···O distances indicate stronger interactions and higher melting points).

Advanced: How should researchers address discrepancies between spectroscopic data and computational models (e.g., DFT)?

Answer:

  • Validation Steps:
    • Cross-check DFT-optimized geometries with SC-XRD bond lengths/angles (e.g., C–Br bond length ≈ 1.90–1.93 Å ).
    • Compare calculated NMR chemical shifts (via GIAO method) with experimental 1H^1H- and 13C^13C-NMR data.
  • Software: Use Gaussian or ORCA for DFT, and Mercury or Olex2 for crystallographic overlay analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazard Mitigation:
    • Use fume hoods to avoid inhalation (irritant risk from carboxylic acid vapors).
    • Wear nitrile gloves and goggles (bromine substituent may cause skin sensitization).
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Functionalization: Introduce substituents at the pyridine ring (e.g., –F, –CH3_3) or modify the α,β-unsaturated system (e.g., esterification).
  • Biological Assays: Screen for activity against targets with pyridine-binding domains (e.g., kinase inhibitors).
  • Data Correlation: Use multivariate analysis to link electronic parameters (Hammett σ values) with bioactivity .

Advanced: What strategies resolve phase problems in X-ray crystallography for halogenated analogs?

Answer:

  • Heavy-Atom Methods: Exploit the bromine atom’s strong anomalous scattering (e.g., SAD/MAD phasing with SHELXC/D/E pipelines) .
  • Twinned Data: Use CELL_NOW (Bruker) or TWINABS to correct for twinning artifacts in low-symmetry space groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.